An In-depth Technical Guide to N,N,2-Trimethyl-2H-indazol-5-amine: Physicochemical Properties and Structure
An In-depth Technical Guide to N,N,2-Trimethyl-2H-indazol-5-amine: Physicochemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N,2-Trimethyl-2H-indazol-5-amine, a heterocyclic amine of growing interest within the fields of medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous biologically active compounds. This guide, designed for researchers and drug development professionals, will delve into the structural features, predicted physicochemical properties, a plausible synthetic route, and standard characterization methodologies for this specific isomer. Given the limited direct literature on N,N,2-Trimethyl-2H-indazol-5-amine, this document synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust and practical resource.
Introduction to the 2H-Indazole Scaffold
Indazoles are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. They exist as two common tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. The substitution pattern on the indazole core significantly influences its chemical reactivity and biological activity. The 2H-indazole isomer, in particular, is a key component in a number of marketed pharmaceuticals, including the angiogenesis inhibitor, Pazopanib. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.
Molecular Structure and Isomerism
The structure of N,N,2-Trimethyl-2H-indazol-5-amine features a 2H-indazole core with a methyl group at the 2-position of the pyrazole ring, and a dimethylamino group at the 5-position of the benzene ring. An additional methyl group is present at a position to be specified, which based on the nomenclature should be at the 3-position, however, the initial query did not specify this. For the purpose of this guide, we will assume the structure to be N,N,2-trimethyl-2H-indazol-5-amine.
It is crucial to distinguish this isomer from its more frequently documented counterpart, N,N,2,3-trimethyl-2H-indazol-6-amine, an intermediate in the synthesis of Pazopanib. The position of the dimethylamino group (C5 vs. C6) can significantly impact the molecule's electronic properties, reactivity, and biological target engagement.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction and Commentary |
| Molecular Formula | C10H13N3 | Based on the chemical structure. |
| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Many substituted indazoles are solids. |
| pKa (most basic) | 4.0 - 5.0 | The dimethylamino group is the most basic site. The exact pKa will be influenced by the electron-donating nature of the indazole ring. The pKa of the indazole nitrogen is significantly lower. |
| LogP | 1.5 - 2.5 | The molecule has a balance of hydrophobic (dimethyl, methyl, benzene ring) and hydrophilic (amino group, pyrazole nitrogens) features. This predicted range suggests moderate lipophilicity. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The aromatic nature and the presence of the hydrocarbon groups suggest limited aqueous solubility, which would be enhanced at acidic pH due to the basicity of the amino group. |
| Hydrogen Bond Donors | 0 | There are no N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the pyrazole ring and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. |
Synthesis and Purification
A plausible synthetic route to N,N,2-Trimethyl-2H-indazol-5-amine can be conceptualized based on established methods for the synthesis of substituted 2H-indazoles. A common and effective strategy involves the reductive cyclization of an o-nitrobenzaldehyde derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N,N,2-Trimethyl-2H-indazol-5-amine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of N,N-Dimethyl-2-nitro-4-aminobenzaldehyde
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To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add a solution of dimethylamine (2.0 eq) in tetrahydrofuran (THF) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices: The use of a polar aprotic solvent like DMSO facilitates the nucleophilic aromatic substitution of the fluorine atom by dimethylamine.
Step 2: Imine Formation
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Dissolve N,N-Dimethyl-2-nitro-4-aminobenzaldehyde (1.0 eq) in ethanol.
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Add an aqueous solution of methylamine (1.5 eq) to the mixture.
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Stir the reaction at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC or LC-MS.
Step 3: Reductive Cyclization to form N,N,2-Trimethyl-2H-indazol-5-amine
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To the solution containing the intermediate imine, add triethyl phosphite (P(OEt)3) (2.0-3.0 eq).
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Heat the reaction mixture to reflux and maintain for 8-12 hours.
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Monitor the reaction for the disappearance of the starting material and the formation of the indazole product.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the residue by column chromatography to obtain the final product.
Causality behind Experimental Choices: Triethyl phosphite is a common reagent for the Cadogan reaction, which involves the reductive cyclization of a nitro group in the presence of an imine to form the indazole ring.
Purification and Validation
The final product should be purified by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Structural Characterization
The definitive identification of N,N,2-Trimethyl-2H-indazol-5-amine requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
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Aromatic Protons: Expect three signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring of the indazole core. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
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N-Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position of the indazole ring.
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N,N-Dimethyl Protons: A singlet corresponding to the six protons of the dimethylamino group at the 5-position.
13C NMR:
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Expect distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating dimethylamino group. The signals for the methyl carbons will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound.
Caption: Predicted major fragmentation pathways in MS.
Expected Data:
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight + 1.
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High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Expected Data:
| Wavenumber (cm-1) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic -CH3) |
| 1620-1580 | C=C and C=N stretching (aromatic rings) |
| 1500-1450 | C-H bending (aliphatic) |
| 1350-1250 | C-N stretching |
Potential Applications in Drug Discovery
The indazole scaffold is a well-established pharmacophore with a wide range of biological activities. Derivatives of indazole have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The specific substitution pattern of N,N,2-Trimethyl-2H-indazol-5-amine, with its electron-donating dimethylamino group, may confer unique biological properties. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, the amino group provides a handle for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Conclusion
While direct experimental data on N,N,2-Trimethyl-2H-indazol-5-amine is limited, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the extensive knowledge of indazole chemistry, researchers can confidently approach the study of this intriguing molecule. The predicted physicochemical properties and proposed analytical methodologies offer a solid starting point for its inclusion in drug discovery and development pipelines.
References
- Nagarjuna University, Nagarjuna Nagar, Guntur-522510, A P-India . Studies on heterocyclic compounds are an evergreen branch of organic chemistry and attract the attention of chemists working not only in the field of natural products but also in synthetic chemistry. Indazole and its derivatives are one of the most vital heterocycles in drug molecules.
